
N-(2,2-Dimethylchromen-8-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,2-Dimethylchromen-8-yl)prop-2-enamide, also known as DMC, is a synthetic compound that belongs to the family of chromenone derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. DMC is a potent antioxidant and exhibits anti-inflammatory, anti-proliferative, and anti-tumor properties.
Mécanisme D'action
The mechanism of action of N-(2,2-Dimethylchromen-8-yl)prop-2-enamide is complex and involves multiple signaling pathways. It has been found to modulate the activity of various enzymes and transcription factors, including Nrf2, HO-1, and SOD. This compound also inhibits the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
This compound exhibits potent antioxidant properties and scavenges free radicals and reactive oxygen species (ROS). It also reduces the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. This compound has been found to induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins, such as Bcl-2 and Bcl-xl. It also inhibits the migration and invasion of cancer cells by regulating the expression of matrix metalloproteinases (MMPs).
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,2-Dimethylchromen-8-yl)prop-2-enamide is a synthetic compound that can be easily synthesized in the laboratory. It has shown promising results in various in vitro and in vivo studies, and its potential therapeutic applications are being actively investigated. However, there are certain limitations associated with the use of this compound in lab experiments. It is a relatively new compound, and its long-term toxicity and safety profile are yet to be fully established. The optimal dosage and administration route of this compound for therapeutic applications are also not well-defined.
Orientations Futures
There are several future directions for the research on N-(2,2-Dimethylchromen-8-yl)prop-2-enamide. One of the most promising applications of this compound is in the treatment of cancer. Further studies are needed to investigate the efficacy and safety of this compound in different types of cancer and to determine the optimal dosage and administration route. The neuroprotective effects of this compound also need to be further explored, particularly in animal models of neurodegenerative diseases. In addition, the potential use of this compound as a dietary supplement or nutraceutical needs to be investigated. Finally, the development of novel analogs of this compound with improved pharmacological properties is an exciting area of research.
Méthodes De Synthèse
N-(2,2-Dimethylchromen-8-yl)prop-2-enamide can be synthesized by the condensation reaction of 2-methyl-2-(prop-2-en-1-yl)chromene-8-carbaldehyde with malononitrile in the presence of piperidine as a catalyst. The reaction is carried out in ethanol under reflux conditions, and the product is obtained in high yield after purification by column chromatography.
Applications De Recherche Scientifique
N-(2,2-Dimethylchromen-8-yl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various types of cancer, including breast cancer, lung cancer, and prostate cancer. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including PI3K/Akt, MAPK/ERK, and NF-κB. It also exhibits anti-angiogenic properties by inhibiting the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
In addition to its anti-cancer properties, this compound has also been studied for its neuroprotective effects. It has been found to protect against oxidative stress and inflammation-induced neuronal damage in vitro and in vivo. This compound has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(2,2-dimethylchromen-8-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-4-12(16)15-11-7-5-6-10-8-9-14(2,3)17-13(10)11/h4-9H,1H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGMMIXRCGBEQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C(=CC=C2)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

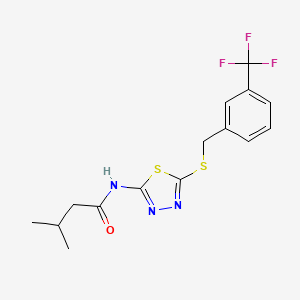
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2623058.png)
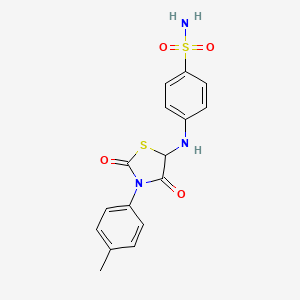

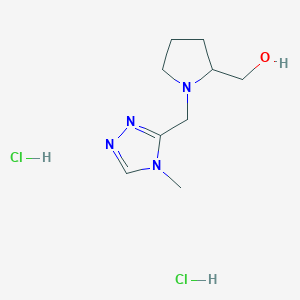
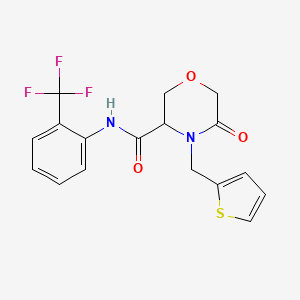
![N-(3,5-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2623066.png)
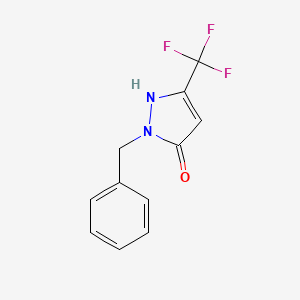
![(7-{[(4-Bromophenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2623069.png)
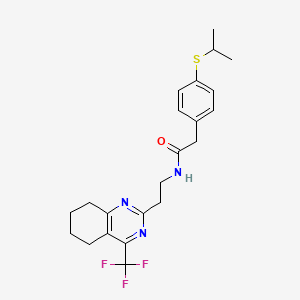
![1-(3-chlorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623073.png)
![1-(3,4-dimethylphenyl)-4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2623074.png)
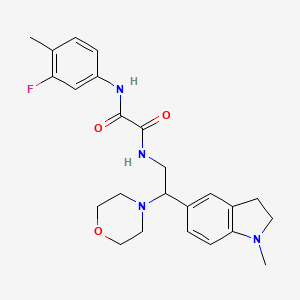
![Allyl 6-[4-(3-chlorophenyl)piperazino]nicotinate](/img/structure/B2623078.png)